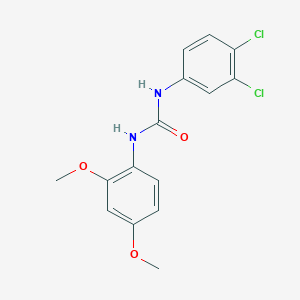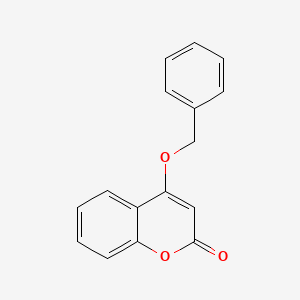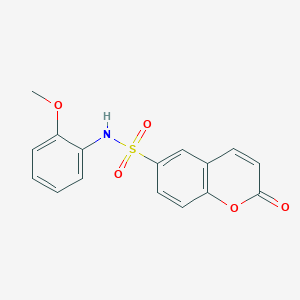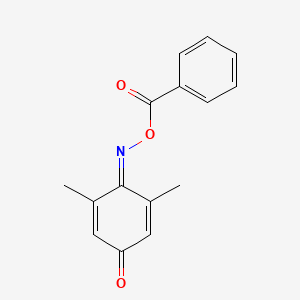
N-(3,4-dichlorophenyl)-N'-(2,4-dimethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-N'-(2,4-dimethoxyphenyl)urea, commonly known as Diuron, is a herbicide that is widely used in agriculture to control weeds. Diuron belongs to the class of substituted urea herbicides and is known for its excellent weed control properties. The chemical structure of Diuron consists of two aromatic rings, one with two methoxy groups and the other with two chlorine atoms, connected by a urea bond.
科学研究应用
Diuron has been extensively studied for its herbicidal properties and is widely used in agriculture to control a variety of weeds. However, Diuron has also been studied for its potential applications in other areas of research. For example, Diuron has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer treatment. Additionally, Diuron has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective properties.
作用机制
The mechanism of action of Diuron involves the inhibition of photosynthesis in plants. Specifically, Diuron targets the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting photosystem II, Diuron prevents the production of ATP and NADPH, which are essential for plant growth and survival. This ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have a variety of biochemical and physiological effects on plants. In addition to its inhibition of photosynthesis, Diuron has been shown to disrupt the normal functioning of plant cell membranes and to interfere with the metabolism of plant hormones. These effects can lead to a range of symptoms in plants, including chlorosis, stunted growth, and reduced yield.
实验室实验的优点和局限性
Diuron is a widely used herbicide and is readily available for use in laboratory experiments. Its low cost and high yield make it an attractive option for researchers. However, Diuron has some limitations for use in lab experiments. Specifically, its herbicidal properties can make it difficult to use in experiments involving plants, as it may interfere with the growth and development of the plants being studied.
未来方向
There are several potential future directions for research on Diuron. One area of interest is the development of new herbicides based on the structure of Diuron. Additionally, further research is needed to fully understand the potential applications of Diuron in cancer treatment and neuroprotection. Finally, there is a need for research on the environmental impact of Diuron, particularly with regard to its potential to contaminate soil and water sources.
合成方法
The synthesis of Diuron involves the reaction of 3,4-dichloroaniline with 2,4-dimethoxyphenyl isocyanate in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate carbamate, which then undergoes cyclization to form Diuron. The yield of Diuron synthesis is typically high, and the process is relatively simple and cost-effective.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-21-10-4-6-13(14(8-10)22-2)19-15(20)18-9-3-5-11(16)12(17)7-9/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRDJMVNYHXQEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5694747.png)

![3-{[(3-acetylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5694767.png)
![N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide](/img/structure/B5694772.png)

![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine](/img/structure/B5694804.png)
![2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5694805.png)

![N-[(dibutylamino)methylene]benzenesulfonamide](/img/structure/B5694813.png)
![2-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5694817.png)
![N-[3-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5694824.png)